2,4,5-Trifluoro-3-nitrobenzoic acid
Overview
Description
2,4,5-Trifluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H2F3NO4 and its molecular weight is 221.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Degradation Processes and Environmental Impact
Studies have highlighted the degradation processes of related chemicals, shedding light on the environmental fate and transformations of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, research on nitisinone, which contains a similar trifluoromethyl and nitro group structure, has elucidated its stability and degradation products under various conditions. This knowledge is crucial for understanding the environmental persistence and potential impacts of trifluoromethyl-nitro compounds, including this compound, especially in relation to their application in medical treatments and their environmental release (Barchańska et al., 2019).
Luminescent Micelles for Sensing Applications
Innovative applications of luminescent micelles incorporating nitroaromatic groups have shown promise in sensing nitroaromatic and nitramine explosives. These nanostructured materials utilize the chemical sensitivity of nitro groups, including those similar to the this compound structure, for detecting hazardous materials. This approach has potential implications for forensic applications and the detection of explosives, highlighting a significant research application of trifluoromethyl-nitro compounds (Paria et al., 2022).
Environmental Fate of Related Compounds
The environmental fate and effects of related compounds, such as TFM used for controlling sea lamprey populations in the Great Lakes, offer insights into the behavior of trifluoromethyl-nitro chemicals in aquatic systems. While TFM shows transient effects and minimal long-term risk, the study of such compounds aids in understanding the environmental behavior of similar chemicals, including this compound, with respect to their degradation, bioaccumulation, and potential impacts on wildlife and ecosystems (Hubert, 2003).
Wastewater Management and Treatment
The use of free nitrous acid (FNA) in wastewater management has been explored for its inhibitory and biocidal effects on microorganisms. This research is pertinent to compounds like this compound, which may undergo similar interactions in wastewater systems. Understanding the effects of such compounds on microbial communities can inform the development of treatment strategies that mitigate their impact, ensuring the safe and effective management of wastewater containing trifluoromethyl-nitro compounds (Duan et al., 2019).
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2,4,5-Trifluoro-3-nitrobenzoic acid in the context of the SM coupling reaction involves its interaction with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm coupling reaction suggests that it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Its molecular weight is 17609 , which may influence its bioavailability.
Result of Action
Its use in the sm coupling reaction suggests that it may facilitate the formation of new carbon–carbon bonds .
Safety and Hazards
Future Directions
While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable at room temperature, but it will be decomposed by light and heat
Properties
IUPAC Name |
2,4,5-trifluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626882 | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115549-15-0 | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?
A1: this compound serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield this compound. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of this compound as a building block in accessing a diverse range of fluorinated compounds.
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